(2-Chlorophenyl)diphenyl-methanol-d5
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Overview
Description
(2-Chlorophenyl)diphenyl-methanol-d5 is a deuterium-labeled compound, specifically the deuterated form of (2-Chlorophenyl)diphenylmethanol. Deuterium is a stable isotope of hydrogen, and its incorporation into molecules can significantly alter their pharmacokinetic and metabolic profiles . This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Chlorophenyl)diphenyl-methanol-d5 typically involves the deuteration of (2-Chlorophenyl)diphenylmethanol. Deuteration can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions often involve the use of deuterium gas (D2) in the presence of a catalyst such as palladium on carbon (Pd/C) under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and advanced purification techniques to ensure the high purity of the final product. The production is carried out under strict quality control measures to meet the standards required for scientific research applications .
Chemical Reactions Analysis
Types of Reactions
(2-Chlorophenyl)diphenyl-methanol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound back to its parent alcohol form.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
(2-Chlorophenyl)diphenyl-methanol-d5 has a wide range of applications in scientific research:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to understand the behavior of deuterated compounds in biological systems.
Medicine: Investigated for its potential to alter the pharmacokinetic profiles of drugs, leading to improved efficacy and reduced side effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2-Chlorophenyl)diphenyl-methanol-d5 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of metabolic reactions, leading to changes in the pharmacokinetics of the compound. This can result in altered absorption, distribution, metabolism, and excretion profiles, which are crucial for drug development and therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
(2-Chlorophenyl)diphenylmethanol: The non-deuterated form of the compound.
(2-Chlorophenyl)diphenyl-methanol-d3: A partially deuterated form with three deuterium atoms.
(2-Chlorophenyl)diphenyl-methanol-d7: A more extensively deuterated form with seven deuterium atoms.
Uniqueness
(2-Chlorophenyl)diphenyl-methanol-d5 is unique due to its specific deuterium labeling, which provides distinct advantages in scientific research. The presence of five deuterium atoms can significantly alter the compound’s metabolic stability and pharmacokinetic profile, making it a valuable tool for studying drug metabolism and developing new therapeutic agents .
Properties
Molecular Formula |
C19H15ClO |
---|---|
Molecular Weight |
299.8 g/mol |
IUPAC Name |
(2-chlorophenyl)-(2,3,4,5,6-pentadeuteriophenyl)-phenylmethanol |
InChI |
InChI=1S/C19H15ClO/c20-18-14-8-7-13-17(18)19(21,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-14,21H/i1D,3D,4D,9D,10D |
InChI Key |
KTVAHLGKTSPDOG-MBRJKSRSSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O)[2H])[2H] |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3Cl)O |
Origin of Product |
United States |
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